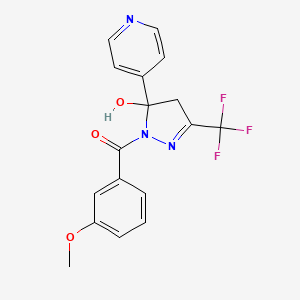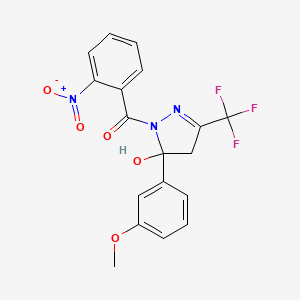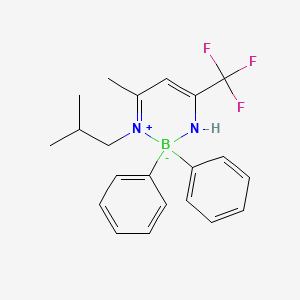
6-METHYL-1-(2-METHYLPROPYL)-2,2-DIPHENYL-4-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1,3,2-DIAZABORININ-1-IUM-2-UIDE
Übersicht
Beschreibung
The compound “6-METHYL-1-(2-METHYLPROPYL)-2,2-DIPHENYL-4-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1,3,2-DIAZABORININ-1-IUM-2-UIDE” is a hypothetical chemical entity used for illustrative purposes in this article. It serves as a model to understand various aspects of chemical compounds, including their preparation, reactions, applications, mechanisms of action, and comparisons with similar compounds.
Wissenschaftliche Forschungsanwendungen
“6-METHYL-1-(2-METHYLPROPYL)-2,2-DIPHENYL-4-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1,3,2-DIAZABORININ-1-IUM-2-UIDE” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of polymers, coatings, and other materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of “6-METHYL-1-(2-METHYLPROPYL)-2,2-DIPHENYL-4-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1,3,2-DIAZABORININ-1-IUM-2-UIDE” involves several synthetic routes, depending on the desired purity and yield. Common methods include:
Direct Synthesis: Combining precursor chemicals under controlled conditions to form “this compound”.
Catalytic Processes: Using catalysts to enhance the reaction rate and selectivity.
Solvent-Based Methods: Employing solvents to dissolve reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, “this compound” is produced using large-scale reactors and continuous flow systems. The process typically involves:
Raw Material Preparation: Purifying and preparing the starting materials.
Reaction Phase: Conducting the reaction under optimal temperature and pressure conditions.
Purification: Removing impurities through distillation, crystallization, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
“6-METHYL-1-(2-METHYLPROPYL)-2,2-DIPHENYL-4-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1,3,2-DIAZABORININ-1-IUM-2-UIDE” undergoes various chemical reactions, including:
Oxidation: Reacting with oxygen or other oxidizing agents to form oxides.
Reduction: Gaining electrons or reacting with reducing agents to form reduced products.
Substitution: Replacing one functional group with another in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Wirkmechanismus
The mechanism of action of “6-METHYL-1-(2-METHYLPROPYL)-2,2-DIPHENYL-4-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1,3,2-DIAZABORININ-1-IUM-2-UIDE” involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other proteins, modulating their activity and triggering downstream effects. The exact mechanism depends on the compound’s structure and the biological context in which it is used.
Eigenschaften
IUPAC Name |
6-methyl-1-(2-methylpropyl)-2,2-diphenyl-4-(trifluoromethyl)-3-aza-1-azonia-2-boranuidacyclohexa-4,6-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BF3N2/c1-16(2)15-27-17(3)14-20(21(23,24)25)26-22(27,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-14,16,26H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDWIGZSIPYXLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(NC(=CC(=[N+]1CC(C)C)C)C(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


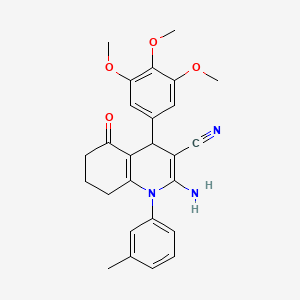
![2-Amino-1-(4-bromophenyl)-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4289784.png)
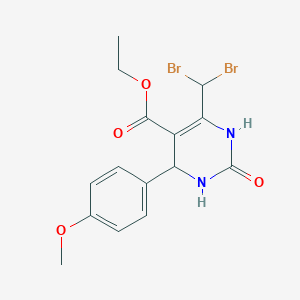
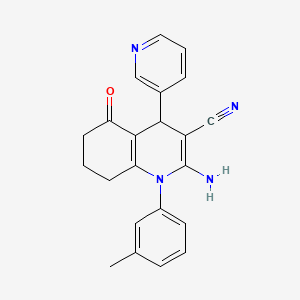
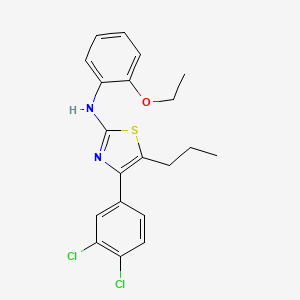
![PHENYL N-{1-[(2-CHLOROETHYL)CARBAMOYL]-2-(1H-INDOL-3-YL)ETHYL}CARBAMATE](/img/structure/B4289817.png)
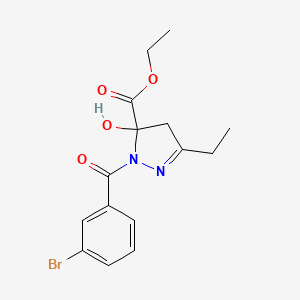
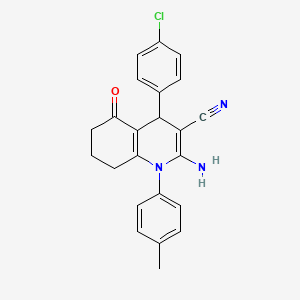
![1-[(5-Bromo-2-fluorophenyl)sulfanyl]-2-methyl-3,5-dinitrobenzene](/img/structure/B4289844.png)
![2-(2,4-DICHLOROBENZOYL)-1-(4-ETHOXYPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE](/img/structure/B4289850.png)
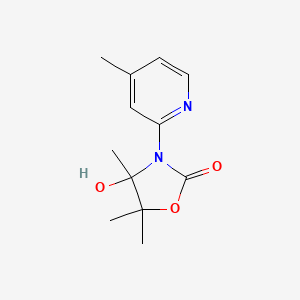
![2-[(6-{[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE](/img/structure/B4289878.png)
